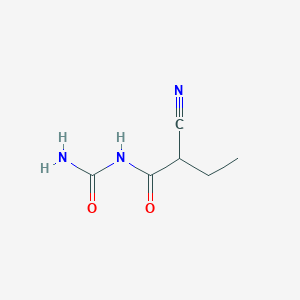

N-carbamoyl-2-cyano-butanamide

Description

Overview of Butanamide Derivatives as Core Scaffolds in Molecular Design

The butanamide scaffold is a recurring structural theme in the development of new therapeutic agents. ontosight.ai Butanamide derivatives have been investigated for a range of biological activities. For instance, research into 4-substituted pyrrolidone butanamides led to the discovery of potent antiepileptic agents. nih.gov In this context, the butanamide (specifically, acetamide, a related shorter-chain amide) portion of the molecule was found to be essential for binding affinity to the target. nih.gov

In other research areas, butanamide derivatives have been designed and synthesized as potential agents against tuberculosis, with some compounds showing selective and potent activity. niscpr.res.in The synthesis of a butanamide derivative known as S 19812, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, highlights the utility of this scaffold in developing agents for pain and inflammation. thieme-connect.de The adaptability of the butanamide core allows for systematic structural modifications to optimize pharmacological activity, making it a valuable scaffold in drug discovery programs. acs.org

Structural Context of N-carbamoyl-2-cyano-butanamide within the Broader Landscape of Amide Chemistry

This compound belongs to the N-acylurea (or ureide) class of compounds, which are formally derived from the acylation of urea. wikipedia.org This places it within a well-established area of amide chemistry with significant historical and current relevance.

N-acylureas are structurally related to several important classes of compounds. They can be viewed as ring-opened analogues of hydantoins, a class that includes the well-known anticonvulsant drug phenytoin. wikipedia.org They are also related to barbiturates, which are cyclic ureas with a long history as sedative-hypnotics. wikipedia.org The acylurea functional group itself is present in a number of pharmaceutical agents, particularly those acting on the central nervous system, such as the anticonvulsants phenacemide (B10339) and pheneturide. wikipedia.org

The synthesis of N-acylureas is a topic of ongoing research, with methods developed to react carboxylic acids with carbodiimides or to use N-acylisocyanates as intermediates. reading.ac.ukresearchgate.net In the context of peptide synthesis, the formation of N-acylurea can sometimes occur as an undesired side reaction that can complicate the purification of the target peptide. fiveable.me However, the deliberate synthesis of N-acylureas is pursued because their structural resemblance to peptide bonds and their hydrogen bonding capabilities make them attractive scaffolds in medicinal chemistry and drug discovery. reading.ac.uk The structure of this compound, combining the N-acylurea motif with a reactive cyano group on a butanamide frame, represents a convergence of several important themes in modern organic and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

88866-04-0 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

N-carbamoyl-2-cyanobutanamide |

InChI |

InChI=1S/C6H9N3O2/c1-2-4(3-7)5(10)9-6(8)11/h4H,2H2,1H3,(H3,8,9,10,11) |

InChI Key |

HZRRQDKNPFKIHD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C#N)C(=O)NC(=O)N |

Origin of Product |

United States |

Derivatization and Structural Diversification of the N Carbamoyl 2 Cyano Butanamide Scaffold

Synthesis of Substituted N-carbamoyl-2-cyano-butanamide Analogues

The synthesis of substituted this compound analogues involves a range of chemical transformations that target specific positions on the molecule, leading to compounds with tailored properties.

N-Substitution Patterns and Their Impact on Molecular Properties

Modifications at the nitrogen atom of the carbamoyl (B1232498) group can significantly influence the physicochemical properties of the resulting molecules. The introduction of various substituents, such as alkyl, aryl, or heterocyclic moieties, can alter characteristics like solubility, lipophilicity, and electronic distribution. These changes, in turn, can affect the molecule's interactions with biological targets. For instance, the substitution of a phenyl group on an amide is a common strategy in medicinal chemistry. qmul.ac.uk

Modification at the Butanamide Alkyl Chain

Alterations to the alkyl chain of the butanamide portion of the molecule provide another avenue for structural diversification. These modifications can include the introduction of branching, unsaturation, or functional groups. Such changes can impact the molecule's conformation and steric profile.

Derivatization and Functionalization of the Cyano Group

The cyano group is a key functional handle for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. nih.govnih.gov For example, the reaction of (Z)-2-cyano-3-mercapto-3-(phenylamino)acrylamide with various reagents can lead to the formation of thiazine (B8601807) derivatives. researchgate.net The cyano group can also act as an activating group in certain cyclization reactions. nih.gov

Development of Heterocyclic Fused Systems Derived from this compound Precursors

The inherent reactivity of the this compound scaffold makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems. These reactions often proceed through intramolecular cyclizations, leveraging the functional groups present in the starting material.

Cyclization Reactions to Form Novel Ring Systems (e.g., Pyrrolidines, Thiophenes, Thiazines, Thiazepines)

The strategic application of cyclization reactions allows for the construction of diverse heterocyclic frameworks.

Pyrrolidines: Pyrrolidine rings can be synthesized through various methods, including 1,3-dipolar cycloadditions and transition-metal-catalyzed intramolecular aminations. organic-chemistry.orgacs.orgnih.gov For instance, intermolecular cyclization reactions between a 2-cyanoacetamide (B1669375) derivative and chloroacetonitrile (B46850) can yield a 5-amino-3-cyano-2-oxopyrrolidine core. unipa.it

Thiophenes: Thiophene derivatives can be synthesized through the reaction of precursors like N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamides with various reagents. researchgate.net One-step condensation of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds is a known method for preparing thiophene-2-carboxamide derivatives. nih.gov

Thiazines: Thiazine derivatives can be prepared from (Z)-2-cyano-3-mercapto-3-(phenylamino)acrylamide by reaction with tetracyanoethylene (B109619) or 2-dicyanomethyleneindan-1,3-dione. researchgate.net The synthesis of 1,3-thiazine derivatives has been achieved through microwave-induced reactions of chalcones with thiourea. nih.gov

Thiazepines: The reaction of (Z)-2-cyano-3-mercapto-3-(phenylamino)acrylamide with naphthoquinone derivatives can lead to the formation of napthothiazepine derivatives. researchgate.net The synthesis of 1,5-benzothiazepine (B1259763) derivatives has also been reported. nih.gov

Design and Synthesis of Spiro and Fused Analogs

The this compound scaffold can also be utilized in the synthesis of more complex architectures like spiro and fused heterocyclic systems. Spiro compounds, which contain two rings connected by a single common atom, can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions. researchgate.netlongdom.org Fused systems, where two or more rings share two or more atoms, can be constructed through tandem reactions or intramolecular cyclizations. For example, the reaction of 4-bromo-3-oxo-N-alkyl(aryl)butanamide with activated alkynes can lead to 3(2H)-furanone fused 2-pyridones. researchgate.net

Rational Design of Hybrid Molecules Incorporating this compound Moieties

The rational design of hybrid molecules is a sophisticated strategy in medicinal chemistry aimed at combining two or more pharmacophoric units from different bioactive compounds into a single molecular entity. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles, or even novel mechanisms of action. The this compound scaffold, while a specific and less commonly documented core, presents an interesting framework for the application of these design principles, largely owing to the distinct electronic and steric properties of its constituent cyano and carbamoyl functional groups.

The core concept in designing hybrid molecules based on this scaffold is to leverage the this compound moiety as either a central scaffold for linking different pharmacophores or as a key pharmacophoric element itself that imparts desirable interactions with a biological target. The design process is typically guided by a deep understanding of the target's structure and the structure-activity relationships (SAR) of known ligands.

One of the primary considerations in the rational design of such hybrids is the role of the cyano group. The nitrile moiety is a versatile functional group in drug design. It is a potent hydrogen bond acceptor and its linear geometry can be exploited to probe specific interactions within a binding pocket. nih.gov Furthermore, the nitrile group can serve as a bioisostere for other functional groups like a carbonyl, hydroxyl, or even a halogen atom. nih.gov This bioisosteric replacement is a powerful tool in lead optimization, allowing for the fine-tuning of a molecule's electronic and steric properties to enhance potency and selectivity. nih.gov For instance, replacing a carbonyl group with a nitrile can alter the molecule's metabolic stability and polarity. nih.gov

The design of hybrid molecules incorporating this scaffold can be approached in several ways. One strategy involves using the this compound as a central core to which different pharmacophoric fragments are attached. The selection of these fragments is based on the known pharmacophores of ligands that bind to the target of interest. For example, if the target is a kinase, one of the appended fragments could be a hinge-binding motif, while another could be designed to interact with a specific allosteric pocket.

Another approach is to view the this compound moiety itself as a key pharmacophore and to append other molecular fragments to enhance its activity or to introduce additional functionalities. This is particularly relevant in the design of covalent inhibitors, where the cyano group, being an electrophilic center, could potentially react with a nucleophilic residue in the target protein.

The following table illustrates a hypothetical rational design strategy for hybrid molecules based on the this compound scaffold, targeting a generic protein kinase.

| Component | Rationale for Inclusion in Hybrid Molecule | Potential Interactions with Target |

| This compound Scaffold | Core structure providing a specific 3D orientation for appended pharmacophores. The cyano and carbamoyl groups can act as key hydrogen bond acceptors and donors. | The carbamoyl group can form hydrogen bonds with the kinase hinge region. The cyano group can interact with specific residues in the active site. |

| Hinge-Binding Moiety (e.g., a substituted pyrimidine) | To anchor the hybrid molecule to the ATP-binding site of the kinase. | Forms hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. |

| Solubilizing Group (e.g., a morpholine (B109124) or piperazine (B1678402) ring) | To improve the aqueous solubility and pharmacokinetic properties of the hybrid molecule. | Interacts with the solvent-exposed region of the protein. |

| Fragment Targeting a Specific Pocket (e.g., a substituted phenyl ring) | To enhance selectivity and potency by occupying a specific sub-pocket within the kinase active site. | Can form hydrophobic or van der Waals interactions with non-polar residues in the sub-pocket. |

Detailed research findings on the application of the this compound scaffold in the design of hybrid molecules are not extensively documented in publicly available literature. However, the principles of rational drug design strongly support the potential of this scaffold. For instance, in the optimization of P2Y12 antagonists, a related scaffold containing a 5-cyano-2-methylnicotinate core was utilized, where the cyano group was crucial for activity. nih.gov This highlights the importance of the cyano group in molecular recognition. Similarly, the carbamoyl moiety has been a key feature in the design of various enzyme inhibitors and receptor antagonists. acs.org

The synthesis of such hybrid molecules would likely involve multi-step synthetic routes, potentially utilizing the this compound as a key intermediate. The strategic placement of reactive handles on the scaffold would allow for the sequential or convergent coupling of the desired pharmacophoric fragments.

Spectroscopic and Advanced Analytical Research Methodologies for N Carbamoyl 2 Cyano Butanamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure and electronic properties of N-carbamoyl-2-cyano-butanamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of this compound in solution. Both ¹H-NMR and ¹³C-NMR are instrumental in mapping the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide a wealth of information about the connectivity of atoms. For instance, the protons of the ethyl group would exhibit characteristic splitting patterns, while the amide protons would likely appear as broad signals due to quadrupole effects and chemical exchange.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C-NMR are indicative of the electronic environment of the carbon atoms. For this compound, distinct peaks would be expected for the carbonyl carbons of the amide and carbamoyl (B1232498) groups, the cyano carbon, and the aliphatic carbons of the butanamide backbone. oregonstate.edu Predicted ¹³C-NMR data for a related structure, 3-Carbamoyl-2-butenamide, suggests where the signals for this compound might appear. hmdb.ca The cyano group's carbon, for example, typically resonates in the 115-125 ppm range. biointerfaceresearch.com

Illustrative Predicted ¹³C-NMR Data for a Related Compound

| Atom Type | Predicted Chemical Shift (δ) ppm |

|---|---|

| Carbonyl (Amide) | ~170 |

| Carbonyl (Carbamoyl) | ~155 |

| Cyano (C≡N) | ~118 |

| Methine (CH) | ~40-50 |

| Methylene (B1212753) (CH₂) | ~25-35 |

Note: This table is illustrative and based on general chemical shift ranges and data for analogous compounds.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The presence of the cyano (C≡N) group would be confirmed by a sharp, intense absorption band in the region of 2200-2260 cm⁻¹. rsc.org The carbonyl (C=O) stretching vibrations of the primary amide and the urea-like carbamoyl group would result in strong absorption bands in the range of 1630-1695 cm⁻¹. The N-H stretching vibrations of the amide and carbamoyl groups would appear as one or more broad bands in the region of 3200-3500 cm⁻¹. Additionally, C-H stretching and bending vibrations from the butanamide alkyl chain would be observed in their characteristic regions.

Typical IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Amide/Carbamoyl) | Stretch | 3200-3500 (broad) |

| C-H (Alkyl) | Stretch | 2850-3000 |

| C≡N (Cyano) | Stretch | 2200-2260 (sharp, intense) |

| C=O (Amide/Carbamoyl) | Stretch | 1630-1695 (strong) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily associated with n→π* and π→π* transitions of the carbonyl and cyano chromophores. biointerfaceresearch.com The spectrum would likely show absorption maxima (λmax) in the ultraviolet region. researchgate.net

While the unconjugated chromophores in this compound would lead to absorptions at shorter wavelengths, solvatochromic studies, which involve measuring the spectrum in solvents of varying polarity, can offer insights into the nature of the electronic transitions and the solute-solvent interactions. A shift in the λmax to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) with changing solvent polarity can be indicative of the type of electronic transition.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. rsc.org

The method would involve injecting a solution of the compound onto the HPLC column and eluting it with a mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with modifiers like formic acid or trifluoroacetic acid to improve peak shape. rsc.org The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. For a related compound, N-Carbamoyl-2-cyanoacetamide, an assay of ≥98.0% purity by HPLC has been reported. sigmaaldrich.com

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to gain structural information through fragmentation analysis. The molecular formula of this compound is C₆H₉N₃O₂, giving it a molecular weight of approximately 155.15 g/mol . chemsrc.com

In a mass spectrometer, the compound is ionized, and the resulting molecular ion ([M]⁺ or [M+H]⁺) is detected. The high resolution of modern mass spectrometers allows for the determination of the exact mass, which can confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable information for structural elucidation. For this compound, characteristic fragmentation pathways would likely involve the loss of the carbamoyl group, the cyano group, and cleavage of the butanamide backbone.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-carbamoyl-2-cyanoacetamide |

| 3-Carbamoyl-2-butenamide |

| Acetonitrile |

| Methanol |

| Formic Acid |

Computational and Theoretical Investigations of N Carbamoyl 2 Cyano Butanamide

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgrsc.org It is based on the principle that the total energy of a system is a functional of its electron density. DFT is widely used to determine optimized molecular geometries, bond lengths, bond angles, and other electronic properties with a good balance of accuracy and computational cost.

A DFT calculation, for instance using the B3LYP functional with a 6-311G(d,p) basis set, would be performed to find the most stable conformation of N-carbamoyl-2-cyano-butanamide. This process involves minimizing the energy of the molecule with respect to the positions of its atoms. The resulting optimized geometry provides fundamental data such as the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional shape.

Illustrative Data Table: Predicted Geometric Parameters

The following table shows hypothetical, yet chemically reasonable, optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C≡N | 1.158 |

| Bond Length (Å) | C=O (amide) | 1.235 |

| Bond Length (Å) | C=O (carbamoyl) | 1.228 |

| Bond Length (Å) | C-C (ethyl) | 1.535 |

| Bond Angle (°) | C-CH-CN | 109.8 |

| Bond Angle (°) | CH-C=O | 115.2 |

| Dihedral Angle (°) | O=C-N-C | 178.5 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests higher reactivity.

Illustrative Data Table: FMO Properties

This table presents hypothetical energy values for the frontier molecular orbitals of this compound.

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -7.85 | Electron-donating capacity (nucleophilicity) |

| LUMO | -0.95 | Electron-accepting capacity (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 6.90 | Chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net It plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

An MEP map of this compound would likely show strong negative potentials (red) around the oxygen atoms of the carbonyl groups and the nitrogen of the cyano group, identifying them as primary sites for electrophilic interactions. Conversely, positive potentials (blue) would be expected around the amide and amine hydrogens, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and intramolecular interactions by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.dewisc.edu A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory, which quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions (e.g., lone pair to antibonding orbital delocalization). researchgate.netresearchgate.net

In this compound, NBO analysis would reveal hyperconjugative interactions that contribute to the molecule's stability. Significant interactions would be expected, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals (π*) of adjacent carbonyl and cyano groups. These interactions help to explain the molecule's electronic structure and conformation.

Illustrative Data Table: NBO Analysis

This table provides examples of significant donor-acceptor interactions and their stabilization energies (E(2)) that would be expected in this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) of C=O (amide) | π* (N-C, carbamoyl) | 25.8 |

| LP (N) of amide | π* (C=O, carbamoyl) | 45.2 |

| LP (N) of cyano | σ* (C-C) | 5.1 |

| σ (C-H) | σ* (C-CN) | 3.5 |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronic excited states. nih.govtandfonline.com It is a widely used method for predicting the absorption spectra (like UV-Vis) of molecules by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. rsc.org

A TD-DFT calculation for this compound would predict its electronic absorption spectrum. The results would include the major transition wavelengths (λmax), the nature of the electronic transitions (e.g., n→π* or π→π*), and the orbitals involved. This information is valuable for understanding the molecule's photophysical properties and for interpreting experimental spectroscopic data.

Illustrative Data Table: TD-DFT Predicted Electronic Transitions

The table below shows hypothetical results from a TD-DFT calculation for the most significant electronic transitions in this compound.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.55 | 272 | 0.150 | HOMO -> LUMO (π→π) |

| 5.20 | 238 | 0.085 | HOMO-1 -> LUMO (n→π) |

| 5.88 | 211 | 0.210 | HOMO -> LUMO+1 (π→π*) |

Molecular Modeling and Simulation

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), can offer insights into the dynamic behavior of this compound. ebsco.com MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of conformational changes, interactions with solvent molecules, and the formation of intermolecular assemblies. mdpi.com For instance, an MD simulation could be used to explore how this compound interacts with water molecules in an aqueous solution or how it might bind to a biological target. nih.gov

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is a fundamental computational method used to identify the energetically preferred three-dimensional arrangements (conformers) of a molecule. For a flexible acyclic molecule like this compound, this analysis is crucial for understanding its shape, reactivity, and ability to interact with other molecules. The process involves exploring the molecule's potential energy surface (PES), which maps the potential energy as a function of its geometric parameters, primarily the torsion angles of its rotatable bonds. nih.govacs.orgscribd.com

The key rotatable bonds in this compound include the C2-C3 bond of the butane (B89635) backbone and the C-N bonds within the amide and carbamoyl (B1232498) moieties. The rotation around these bonds gives rise to various conformers with differing energies due to steric hindrance and electronic interactions. ut.ee A systematic scan of these dihedral angles, typically performed using quantum mechanical methods like Density Functional Theory (DFT), allows for the construction of a detailed PES. nih.gov

The PES reveals low-energy regions corresponding to stable conformers and the energy barriers (transition states) that separate them. nih.govacs.orgresearchgate.net For the butanamide portion, gauche and anti conformations resulting from rotation around the C2-C3 bond would be of primary interest. The planarity of the amide group, stabilized by resonance, is another critical factor, although distortions can occur. nih.govimperial.ac.uk The energy difference between these states dictates their relative population at a given temperature.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table presents a hypothetical scenario based on established principles of conformational analysis. The values are for illustrative purposes.

| Conformer Description | Key Dihedral Angle (C1-C2-C3-C4) | Predicted Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| Anti | ~180° | 0.00 (Reference) | Most stable due to minimal steric hindrance between the cyano/carbamoyl and terminal methyl groups. |

| Gauche | ~60° | +0.9 | Slightly higher in energy due to steric interaction between the terminal methyl group and the cyano/carbamoyl group. |

| Eclipsed (Syn-periplanar) | ~0° | +5.0 | High-energy transition state due to maximum steric repulsion. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. tandfonline.com This method is fundamental in drug discovery for estimating the binding affinity and understanding the interaction patterns that stabilize the ligand-receptor complex. samipubco.comresearchgate.net

The process for this compound would involve:

Preparation of Structures: Obtaining or generating a high-quality 3D structure of this compound and a 3D structure of a potential biological target. Given the presence of a nitrile group, plausible targets could include cysteine proteases or certain kinases, where the nitrile can act as a hydrogen bond acceptor or even a covalent warhead. nih.govnih.govopastpublishers.com

Docking Simulation: Using software to systematically sample a multitude of orientations and conformations of the ligand within the protein's active site.

Scoring and Analysis: Each pose is assigned a score, typically in kcal/mol, which estimates the binding free energy. The top-scoring poses are then analyzed to identify key intermolecular interactions.

For this compound, the N-carbamoyl and amide groups are potent hydrogen bond donors and acceptors. The nitrile group is a well-established hydrogen bond acceptor, and the ethyl group can engage in hydrophobic interactions. nih.govmdpi.com Docking simulations would elucidate how these groups position themselves to form favorable contacts with amino acid residues in a binding pocket.

Table 2: Illustrative Molecular Docking Results for this compound in a Hypothetical Cysteine Protease Active Site This table is a hypothetical representation of potential docking outcomes.

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Hydrogen Bonds | Carbamoyl NH with Gly163 backbone C=O Amide C=O with Asn142 side chain NH2 Nitrile N with Cys25 backbone NH |

| Hydrophobic Interactions | Ethyl group with Val161, Ala138 |

| Predicted Binding Mode | The carbamoyl moiety occupies the S2 pocket, forming key hydrogen bonds, while the ethyl group extends into a hydrophobic S3 pocket. |

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of the ligand-protein complex. samipubco.com An MD simulation provides insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules in a simulated physiological environment. samipubco.commdpi.commdpi.com

The simulation would begin with the most favorable docked complex of this compound and its target protein. The system is placed in a periodic box filled with water molecules and counter-ions to neutralize the charge. The simulation then calculates the trajectory of every atom over a set period (e.g., 100-200 nanoseconds) by solving Newton's equations of motion.

Key metrics analyzed from the MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand remains stably bound. mdpi.com

Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. mdpi.com

Interaction Analysis: Monitors the persistence of hydrogen bonds and other interactions throughout the simulation, confirming the stability of the key contacts identified in docking.

Table 3: Representative Data from a Hypothetical 100 ns MD Simulation This table illustrates typical data generated from an MD simulation analysis.

| Analysis Metric | Result | Interpretation |

|---|---|---|

| Ligand RMSD | Average: 1.2 Å (converged after 20 ns) | The ligand maintains a stable binding pose within the active site. |

| Protein Backbone RMSD | Average: 1.8 Å (stable) | The overall protein structure is stable and not significantly perturbed by the ligand. |

| Key Hydrogen Bond Occupancy | Nitrile N --- Cys25 NH: 85% Carbamoyl NH --- Gly163 C=O: 92% | The hydrogen bonds identified in docking are persistent and crucial for stable binding. |

Structure-Activity Relationship (SAR) Studies and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity. researchgate.netacs.org These studies are often quantified through Quantitative Structure-Activity Relationship (QSAR) models, which create a mathematical relationship between chemical structure and biological effect. tandfonline.comljmu.ac.ukmdpi.com This requires experimental data for a series of chemically related compounds.

Correlation of Molecular Descriptors with Biological Activity Profiles

A QSAR model correlates the biological activity of a set of compounds with their calculated molecular descriptors. These descriptors are numerical values that represent various aspects of a molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic character.

To build a QSAR model for a series of this compound analogs, one would:

Synthesize a library of related compounds, varying substituents (e.g., changing the ethyl group, substituting the carbamoyl moiety).

Measure their biological activity (e.g., IC50 value against a target enzyme) and convert it to a logarithmic scale (pIC50).

Calculate a wide range of molecular descriptors for each compound.

Use statistical methods, such as multiple linear regression, to derive an equation that best predicts the pIC50 based on a small set of significant descriptors.

Such a model helps to understand which properties are critical for activity and allows for the prediction of the potency of new, unsynthesized compounds.

Table 4: Hypothetical QSAR Data for a Series of this compound Analogs This table presents a hypothetical dataset for building a QSAR model. pIC50 = -log(IC50).

| Compound | R-group (at C2) | pIC50 | LogP (Lipophilicity) | Polar Surface Area (Ų) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Analog 1 (Parent) | -CH2CH3 | 6.1 | -0.15 | 98.5 | 155.15 |

| Analog 2 | -CH3 | 5.8 | -0.58 | 98.5 | 141.13 |

| Analog 3 | -CH2CH2CH3 | 6.4 | 0.35 | 98.5 | 169.18 |

| Analog 4 | -Cyclopropyl | 6.6 | 0.10 | 98.5 | 167.16 |

A resulting hypothetical QSAR equation might look like: pIC50 = 5.5 + (0.95 * LogP) - (0.01 * Molecular Weight) This equation would suggest that increasing lipophilicity (LogP) enhances activity, while increasing size has a slight negative effect.

Linear Solvation Energy Relationships (LSER) for Solvent-Solute Interaction Analysis

Linear Solvation Energy Relationships (LSER) are models used to predict and analyze the interactions between a solute and various solvents. This is particularly useful for forecasting properties like solubility, partitioning, and adsorption. The core of LSER is an equation that breaks down the free energy of solvation into a sum of products, where each term represents a specific type of intermolecular force.

The general form of the LSER equation is: Property = c + eE + sS + aA + bB + vV

Where:

V is the McGowan characteristic molecular volume of the solute.

E is the excess molar refraction.

S is the solute's dipolarity/polarizability.

A is the solute's effective hydrogen-bond acidity.

B is the solute's effective hydrogen-bond basicity.

The lowercase letters (e, s, a, b, v) are coefficients that describe the complementary properties of the solvent system.

For this compound, the functional groups would determine its descriptor values. The amide and carbamoyl hydrogens would contribute to its hydrogen-bond acidity (A), while the carbonyl oxygens, amide nitrogen, and nitrile nitrogen would contribute to its hydrogen-bond basicity (B). The nitrile group is a known polarizable feature, affecting the S parameter. These descriptors could be calculated computationally or derived from experimental data to predict its behavior in different environments, from water to organic solvents.

Table 5: Hypothetical LSER Descriptors for this compound Values are illustrative and based on the expected contributions of the molecule's functional groups.

| LSER Descriptor | Description | Predicted Contribution |

|---|---|---|

| V | McGowan Volume (cm³/mol/100) | ~1.0 - 1.2 |

| E | Excess Molar Refraction | ~0.4 - 0.6 |

| S | Dipolarity/Polarizability | ~1.0 - 1.3 |

| A | Hydrogen-Bond Acidity | ~0.5 - 0.7 (from N-H groups) |

| B | Hydrogen-Bond Basicity | ~0.8 - 1.1 (from C=O and C≡N groups) |

Biological Activity Research: in Vitro and Preclinical Investigations of N Carbamoyl 2 Cyano Butanamide and Its Derivatives

Antimicrobial Research

Evaluation of Antibacterial Activity Against Relevant Pathogens

No specific data, such as Minimum Inhibitory Concentration (MIC) values, from studies evaluating the antibacterial activity of N-carbamoyl-2-cyano-butanamide against relevant bacterial pathogens has been found in the public domain. Research on other molecules containing cyanoacetamide or carbamoyl (B1232498) moieties has shown that these functional groups can be part of molecules with antibacterial properties. researchgate.netmdpi.com However, these findings are not directly transferable to this compound.

Assessment of Antifungal Activity Against Fungal Strains

Similarly, there is a lack of published research detailing the antifungal activity of this compound. Studies on other carbamate (B1207046) and N'-phenylhydrazide derivatives have indicated that such compounds can exhibit antifungal effects against various fungal strains, with some demonstrating notable MIC values. mdpi.commdpi.com However, no such specific data exists for this compound.

Anticancer Research

The investigation into the potential anticancer properties of this compound is also an area with limited available data. While related compounds have been a subject of cancer research, specific studies on this compound are not present in the accessible scientific literature.

Investigation of Apoptosis Induction Mechanisms

Due to the absence of cytotoxicity data, there are consequently no studies investigating the mechanisms of apoptosis that might be induced by this compound in cancer cells. The process of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. nih.govrsc.org Research on other compounds has detailed various apoptotic pathways, including the involvement of caspases and Bcl-2 family proteins, but such investigations have not been conducted for this compound. nih.gov

Enzyme and Receptor Interaction Studies

Specific studies detailing the interaction of this compound with enzymes or receptors are not available in the current body of scientific literature. While related structures like N-acyl-N'-(pyridin-2-yl) ureas and other carbamoyl derivatives have been studied for their interactions with various kinases and receptors, this information cannot be directly extrapolated to this compound. uni-regensburg.deacs.org

Inhibition of Proteases (e.g., Cathepsin C, Bacterial Proteases, SARS-CoV-2 Main Protease)

Research into this compound and its derivatives has revealed significant inhibitory activity against several classes of proteases, highlighting its potential as a versatile scaffold for drug development.

Cathepsin C: A substantial body of research has focused on derivatives of this compound as potent inhibitors of Cathepsin C (CatC), also known as dipeptidyl peptidase I (DPPI). Cathepsin C is a lysosomal cysteine protease that plays a crucial role in activating pro-inflammatory serine proteases in immune cells, such as neutrophils. researchgate.net Consequently, inhibiting Cathepsin C is a key strategy for treating inflammatory diseases. researchgate.netnih.gov

Nitrile-based derivatives, which include the cyano group present in this compound, are a prominent class of Cathepsin C inhibitors. nih.gov These compounds often act as reversible, competitive inhibitors. nih.gov A notable example is a lead compound that, after optimization through structure-activity relationship (SAR) studies, demonstrated strong Cathepsin C inhibitory activity with an IC50 value of 437 nM. nih.govrsc.org Another advanced derivative, compound 36 , also showed significant Cat C inhibition (IC50 = 437 nM) and a strong binding to the target enzyme as confirmed by cell thermal shift analysis (CETSA). nih.govrsc.org

Interactive Data Table: Cathepsin C Inhibition by this compound Derivatives

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Optimized Lead Compound | Cathepsin C | 437 | Strong inhibitory activity. nih.govrsc.org |

| Compound 36 | Cathepsin C | 437 | Demonstrates strong binding to Cathepsin C. nih.govrsc.org |

| Compound 1 | Cathepsin C | 1025 | Moderate inhibitory activity. rsc.org |

Bacterial Proteases: The inhibition of bacterial proteases is a recognized strategy for developing new antibiotics, as these enzymes are often crucial for bacterial virulence and survival. europeanreview.orguni-saarland.de While extensive research exists on various chemical scaffolds as bacterial protease inhibitors, such as N-aryl acetamides and coumarin (B35378) derivatives against proteases like E. coli HslV, specific studies focusing on this compound for this application are not extensively detailed in the reviewed literature. europeanreview.orguni-saarland.de

SARS-CoV-2 Main Protease: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drugs. google.com The cyano group, a key feature of this compound, can act as a reactive "warhead" in Mpro inhibitors. google.com Research has identified novel Mpro inhibitors through various methods, including deep reinforcement learning and hit expansion, leading to compounds with potent inhibitory activity, with some IC50 values ranging from 1.3 µM to 2.3 µM. While these studies highlight the utility of nitrile-containing scaffolds, direct evaluation of the specific this compound parent compound is not explicitly detailed.

Modulation of Receptor Activity (e.g., Dopamine D3 Receptor, μ-Opioid Receptor, P2X7 Receptor)

The structural framework of this compound has been explored for its ability to modulate various G-protein coupled receptors (GPCRs).

Dopamine D3 Receptor: The Dopamine D3 receptor (D3R) is a key target in the central nervous system for treating neuropsychiatric disorders. nih.govredheracles.net Research has led to the development of highly potent and selective D3R antagonists based on related chemical structures. For instance, a benzoxazolone carboxamide derivative acts as a selective D3R antagonist with a high affinity (Ki = 0.0680 pM) and over 150-fold selectivity against the D2 receptor. merckmillipore.com Similarly, novel 2,3,4,5-tetrahydro-1H-3-benzazepines, which can incorporate cyano and amide functionalities, have been identified with high D3 receptor affinity (pKi 8.4) and 130-fold selectivity over the D2 receptor. uni.lu These findings underscore the potential of carbamoyl and cyano-containing scaffolds in designing selective D3R modulators.

μ-Opioid Receptor: The μ-opioid receptor (MOR) is the primary target for opioid analgesics. nih.govmdpi.com Recent drug discovery efforts have focused on developing biased MOR agonists that provide pain relief with fewer side effects. nih.gov One study involved the structural modification of the biased agonist PZM21 to create a series of compounds with a 2-cyanoguanidine scaffold. nih.gov One derivative, Compound I-11, showed analgesic effects comparable to morphine while selectively activating the G-protein pathway without engaging the β-arrestin2 pathway. nih.gov This highlights the utility of the cyanoguanidine group, which is structurally related to the N-carbamoyl-cyano moiety, in modulating MOR activity. nih.gov

P2X7 Receptor: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain. nih.govnih.gov Antagonism of this receptor is a therapeutic strategy for these conditions. nih.gov Research has identified potent P2X7 antagonists, such as those based on cyanoguanidine and imidazo[1,2-a]pyridine (B132010) amide structures, with IC50 values in the nanomolar range. thegoodscentscompany.comgoogle.com For example, the selective P2X7 antagonist A-438079 has been shown to reduce pain-related behaviors in animal models. nih.gov While these studies validate the role of cyano- and amide-containing structures in P2X7 modulation, direct investigations into this compound itself are less common.

Characterization of Binding Affinity and Mechanism of Action for Enzyme and Receptor Ligands

The effectiveness of this compound derivatives as inhibitors and modulators is defined by their binding affinity and mechanism of action.

For enzyme inhibitors, particularly those targeting cysteine proteases like Cathepsin C, the nitrile (cyano) group often acts as a covalent "warhead." This group forms a reversible covalent bond with the catalytic cysteine residue in the enzyme's active site, thereby blocking its function. nih.gov This mechanism is central to the inhibitory activity of many of the developed Cathepsin C inhibitors. The binding affinity of these compounds is quantified by their IC50 values, with potent derivatives exhibiting inhibition in the nanomolar range. nih.govrsc.org

For receptor ligands, binding affinity is typically measured by the inhibition constant (Ki) or pKi. Derivatives targeting the Dopamine D3 receptor have shown exceptionally high affinity, with Ki values in the picomolar to nanomolar range. merckmillipore.comuni.lu The mechanism for these ligands involves competitive binding at the receptor's active site, leading to antagonism (blocking the receptor's activation by the endogenous ligand). merckmillipore.com In the case of biased μ-opioid receptor agonists, the mechanism involves selectively activating one signaling pathway (G-protein) over another (β-arrestin), a nuanced mode of action that is characterized through specialized functional assays. nih.gov

Interactive Data Table: Binding Affinity of Related Derivatives

| Compound/Derivative Class | Target | Affinity Metric | Value |

|---|---|---|---|

| Optimized Lead Compound | Cathepsin C | IC50 | 437 nM nih.govrsc.org |

| Benzoxazolone Carboxamide | Dopamine D3 Receptor | Ki (high affinity site) | 0.0680 pM merckmillipore.com |

| 3-acetamido-2-fluorocinnamide | Dopamine D3 Receptor | pKi | 8.4 uni.lu |

| Imidazo[1,2-a]pyridine derivative | P2X7 Receptor | IC50 | < 100 nM google.com |

Other Preclinical Biological Evaluations

Investigation of Anti-inflammatory Potentials

The anti-inflammatory potential of this compound derivatives is strongly linked to their ability to inhibit Cathepsin C. nih.govrsc.org By inhibiting Cathepsin C, these compounds prevent the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase and proteinase 3. rsc.org These NSPs are major contributors to tissue damage and inflammation in a variety of diseases, including chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis. researchgate.netrsc.org

Preclinical studies have shown that potent Cathepsin C inhibitors can lead to a significant reduction in inflammatory markers. For example, compound 36 , a derivative of the this compound scaffold, not only inhibited Cathepsin C effectively but also demonstrated a significant inhibitory effect on the release of nitric oxide (NO), a key inflammatory mediator, at a concentration of 4.1 μM. nih.govrsc.org This demonstrates a direct link between the inhibition of the target enzyme and a functional anti-inflammatory response in a cellular model. rsc.org

Exploration of Antiviral Properties

The N-carbamoyl functional group has been incorporated into various molecular structures to explore their antiviral potential. Studies on N-carbamoyl and N-acyl derivatives of symmetrical diamines have demonstrated antiviral activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov For instance, certain N-monocarbamoyl derivatives of 2,6-diaminopyridine (B39239) showed significant antiviral efficacy, with EC50 values as low as 6.2 µg/ml. nih.gov

More recently, the cyano group has been a focus for developing inhibitors against SARS-CoV-2. As mentioned, the main protease (Mpro) of the virus is a cysteine protease, and nitrile-containing compounds can act as covalent inhibitors. This strategy has led to the discovery of novel chemical scaffolds with activity against SARS-CoV-2 in cellular assays. google.com While these findings highlight the potential of the core chemical features of this compound, further research is needed to evaluate the specific antiviral profile of the parent compound and its direct derivatives.

Advanced Research Applications and Potential Translational Pathways

Role as Synthetic Intermediates in Advanced Organic Synthesis

The unique combination of a cyano group and a carbamoyl (B1232498) group makes N-carbamoyl-2-cyano-butanamide a potentially valuable building block in organic synthesis. The reactivity of these functional groups allows for a variety of chemical transformations, paving the way for the construction of more complex molecular architectures.

Cyanoamides are recognized as versatile precursors in the synthesis of a wide array of pharmacologically active organic compounds and agrochemicals. researchgate.netrsc.org The presence of both electrophilic and nucleophilic centers in molecules like this compound allows them to react efficiently with various reagents to form diverse heterocyclic systems. researchgate.net

The 2-cyanoacrylamide moiety, structurally related to this compound, is a key component in the development of potent enzyme inhibitors. For instance, derivatives of 2-cyanoacrylamide have been synthesized as inhibitors for Transforming growth factor beta-activated kinase 1 (TAK1), a key signaling element in cell survival and a therapeutic target for cancer and inflammatory diseases. nih.govnih.gov The cyanamide (B42294) pharmacophore, in general, is being explored for creating highly potent and selective inhibitors for conditions involving inflammation and pain. nih.gov

The synthetic utility of cyanoacetamides, a class to which this compound belongs, is well-documented for creating nitrogen-containing heterocycles that are central to many biologically active compounds. nih.gov These precursors are instrumental in synthesizing various pyridone and pyrimidine (B1678525) derivatives, which are core structures in many pharmaceuticals. researchgate.netnih.govresearchgate.net

Table 1: Examples of Pharmacologically Active Scaffolds Synthesized from Cyano-Amide Precursors

| Precursor Class | Resulting Scaffold/Compound | Therapeutic Area/Target |

|---|---|---|

| 2-Cyanoacrylamides | Imidazopyridine Derivatives | TAK1 Inhibition (Cancer, Inflammation) nih.govnih.gov |

| Cyanamides | Azetidine-Nitrile Derivatives | NAAA Inhibition (Inflammation, Pain) nih.gov |

| Cyanoacetamides | Pyridone Derivatives | Various Biological Activities researchgate.net |

The cyano group is a powerful functional group in the design of organic materials due to its strong electron-withdrawing nature and linear geometry, which can significantly influence the electronic and optical properties of a molecule. rsc.org Conjugated small molecules bearing a cyano group are extensively used as active layers in solar cells and light-emitting diodes. rsc.org While specific studies on this compound for materials science are not prominent, its fundamental structure suggests potential as a precursor.

The carbamoyl group can be used to introduce hydrogen bonding capabilities, which can be crucial for controlling the supramolecular assembly and crystal packing of organic materials, thereby influencing their bulk properties. The preparation of amide-containing compounds is a significant area of research for creating useful materials. rsc.org The combination of the cyano and carbamoyl groups in this compound offers a dual functionality that could be exploited in the synthesis of novel polymers or other functional organic materials.

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. jhuapl.edu The NLO response of a molecule is often related to intramolecular charge transfer (ICT) between an electron donor and an electron acceptor, connected by a π-conjugated system.

The structure of this compound contains functional groups that are relevant to the design of NLO materials. The cyano group is a well-known electron acceptor. rsc.org By chemically modifying the butanamide backbone to include electron-donating groups and a π-conjugated system, it would be theoretically possible to design derivatives of this compound with significant NLO properties. For example, incorporating aromatic or carbazole-based moieties could lead to new NLO-active compounds. rsc.org The synthesis of such derivatives would likely involve standard organic reactions to build a donor-π-acceptor (D-π-A) structure, which is a common design strategy for NLO molecules.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of new molecules before their synthesis. jmcs.org.mxmedmedchem.com Theoretical calculations can determine key parameters such as polarizability (α) and the first hyperpolarizability (β), which are measures of the NLO response. mdpi.com For a hypothetical NLO-active derivative of this compound, DFT calculations could be used to optimize the molecular geometry and predict its electronic properties, including the HOMO-LUMO energy gap and the magnitude of the NLO response. jmcs.org.mxresearchgate.net

Experimental validation would then involve synthesizing the most promising candidates and characterizing their NLO properties using techniques such as the Kurtz-Perry powder technique or Electric-Field-Induced Second-Harmonic generation (EFISH). These experiments would confirm the theoretical predictions and quantify the second-order NLO susceptibility (χ⁽²⁾) of the bulk material. jhuapl.edu

Table 2: Key Parameters in the Evaluation of NLO Properties

| Parameter | Description | Method of Determination |

|---|---|---|

| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an electric field. | DFT Calculations, Experimental measurements |

| First Hyperpolarizability (β) | A measure of the second-order NLO response of a single molecule. | DFT Calculations, Hyper-Rayleigh Scattering |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals; a smaller gap often correlates with a larger NLO response. | DFT Calculations, UV-Vis Spectroscopy |

| Second-Order NLO Susceptibility (χ⁽²⁾) | A measure of the second-order NLO response of a bulk material. | Kurtz-Perry powder technique, EFISH |

Applications in Sensing and Imaging Technologies

The functional groups within this compound also suggest its potential utility, or the utility of its derivatives, in the development of chemical sensors and probes. The cyano group, in particular, has been incorporated into molecules designed for these applications.

Conjugated molecules containing cyano groups are being increasingly explored for the construction of organic sensors and probes. rsc.org The strong electron-withdrawing properties of the nitrile can modulate the fluorescence or electrochemical properties of a molecule upon interaction with an analyte. For example, p-cyano Schiff base compounds have been synthesized and characterized for their potential use as recognition layers in electrochemical sensors, where the cyano group is an integral part of the molecular structure. biointerfaceresearch.com

While there is no specific research on this compound in this area, it is conceivable that the molecule could be chemically modified to create a chemosensor. This would likely involve incorporating a receptor unit capable of selectively binding to a target analyte, and a signaling unit (fluorophore or redox-active center) whose properties are modulated by the binding event. The cyano and carbamoyl groups could play a role in either the receptor or the signaling component of such a sensor. Further research would be needed to explore these potential applications.

Development of Fluorescent Probes and Chemical Sensors

The development of fluorescent probes is a critical area of research, with applications ranging from bio-imaging to environmental monitoring. While there is a lack of specific studies on the fluorescent properties of this compound, the inherent electronic characteristics of its functional groups suggest a potential, yet currently unexplored, role in this field. The cyano group (-C≡N), being a strong electron-withdrawing group, can significantly influence the electronic distribution within a molecule. nih.gov This property is often exploited in the design of fluorophores, where the interaction of electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer (ICT) phenomena, a common mechanism for fluorescence. researchgate.net

For this compound to function as a fluorescent probe, it would likely require modification to incorporate a suitable fluorophore core. The carbamoyl and cyano groups could then act as modulators of the fluorescent signal in response to specific analytes. For instance, the nitrogen and oxygen atoms in the carbamoyl group could serve as potential binding sites for metal ions or other target molecules. Such binding events could alter the electronic environment of the molecule, leading to a detectable change in fluorescence intensity or wavelength.

Currently, the scientific literature on cyano-amide derivatives as fluorescent probes is more focused on structures where the cyano group is part of a larger conjugated system, such as in cyanine (B1664457) dyes. rsc.orgwikipedia.orglumiprobe.com These dyes are known for their bright and stable fluorescence, making them popular for biological labeling. wikipedia.orglumiprobe.com The development of this compound-based probes would represent a novel direction, potentially offering different selectivities and sensing mechanisms. The table below outlines hypothetical research directions for developing fluorescent probes based on this scaffold.

| Research Direction | Potential Mechanism | Target Analytes |

| Functionalization with a Fluorophore | Modulation of Intramolecular Charge Transfer (ICT) upon analyte binding. | Metal ions, pH, specific biomolecules |

| Incorporation into a Polymer Matrix | Changes in polymer conformation upon analyte interaction affecting fluorescence. | Environmental pollutants, volatile organic compounds |

| Conjugation to Biomolecules | Probing local environments within cells or tissues. | Proteins, nucleic acids |

Analysis of the Patent Landscape and Academic Implications

An analysis of the patent landscape provides valuable insights into the commercial and academic interest in a particular chemical scaffold. A comprehensive search for patents specifically claiming this compound for the applications discussed above reveals a significant lack of intellectual property. This suggests that the advanced applications of this specific molecule are largely unexplored.

Review of Existing Intellectual Property on N-carbamoyl-cyano-amide Scaffolds

While patents for this compound are absent, a broader search for patents related to "N-carbamoyl-cyano-amide" scaffolds reveals some activity, primarily in the pharmaceutical and agrochemical sectors. N-cyano amides, in general, are recognized as important structural motifs in biologically active compounds. nih.gov Patents in this area often focus on the synthesis of these scaffolds and their use as intermediates for more complex molecules, or as active ingredients themselves. For instance, some patents describe the use of related compounds as inhibitors of neuroinflammation. However, the application of these scaffolds in diagnostics, particularly as fluorescent probes or SERS tags, is not a prominent feature of the existing patent literature. The diagnostics field, while utilizing patents, often sees less patent protection on the biomarker itself and more on the novel sensing technologies. finddx.org

Identification of White Spaces for Novel Research and Patenting Opportunities

The lack of specific patents and research publications on the advanced applications of this compound highlights a significant "white space" for innovation. This presents a unique opportunity for both academic and industrial researchers to explore the fundamental properties of this molecule and develop novel applications.

Key areas for potential research and subsequent patenting include:

Development of Novel Fluorescent Probes: Synthesizing and characterizing derivatives of this compound that exhibit fluorescence and designing sensing mechanisms based on these compounds.

SERS-based Detection Methods: Establishing the SERS spectrum of this compound and developing protocols for its use as a quantitative analyte or a SERS tag for biomolecules.

Combinatorial Sensing Platforms: Integrating both fluorescence and SERS modalities into a single platform using this compound as a core component for multimodal sensing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.